Structural and Physicochemical Differentiation Versus the 2-(Thiophen-3-yl)thiazolidine Analog via Computed Molecular Descriptors
The target compound (3-methoxyphenyl derivative; CAS 2034472-52-9) was compared to its closest commercially available analog, 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole, using computed physicochemical descriptors from PubChem. The 3-methoxyphenyl moiety introduces two additional hydrogen-bond acceptor atoms (methoxy oxygen) relative to the thiophene ring, yielding an H-bond acceptor count of 7 versus the thiophene analog (predicted to have 5–6 H-bond acceptors depending on sulfur participation) [1]. The XLogP3-AA of the target compound is 3.6 [1], whereas the thiophene analog is estimated to be more lipophilic (XLogP predicted ~4.0–4.2) due to the absence of the polar methoxy group and the intrinsic hydrophobicity of the thiophene sulfur atom. This difference in lipophilicity and hydrogen-bonding capacity predicts distinct passive membrane permeability and solubility profiles, which would influence both in vitro assay behavior and potential oral bioavailability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; H-bond acceptors = 7 [1] |
| Comparator Or Baseline | 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole; XLogP3-AA estimated ~4.0–4.2; H-bond acceptors estimated 5–6 |
| Quantified Difference | ΔXLogP ≈ −0.4 to −0.6 (target less lipophilic); ΔHBA ≈ +1 to +2 (target greater H-bonding capacity) |
| Conditions | In silico computed properties (PubChem 2021.05.07 release for target; estimated by structural analogy for comparator due to absence of PubChem entry) [1] |
Why This Matters
The lower lipophilicity and higher hydrogen-bonding capacity of the target compound relative to the thiophene analog may translate to improved aqueous solubility and a differentiated pharmacokinetic profile, making it a more suitable candidate for assays requiring higher compound solubility or reduced non-specific protein binding.
- [1] PubChem Compound Summary for CID 86264839: 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole. Computed physicochemical properties. https://pubchem.ncbi.nlm.nih.gov/compound/86264839 (accessed 2026-05-09). View Source
- [2] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. Establishes relationships between XLogP, H-bond donors/acceptors, and ADME properties. View Source
